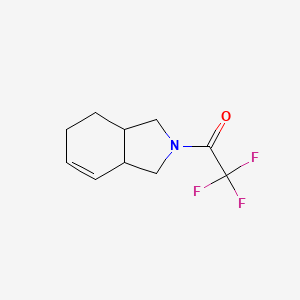
1H-Isoindole, 2,3,3A,4,5,7A-hexahydro-2-(trifluoroacetyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole, 2,3,3A,4,5,7A-hexahydro-2-(trifluoroacetyl)- is a heterocyclic compound that belongs to the isoindole family. This compound is characterized by its unique structure, which includes a trifluoroacetyl group attached to the isoindole ring. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole, 2,3,3A,4,5,7A-hexahydro-2-(trifluoroacetyl)- can be achieved through several methods. One common approach involves the hydrogenation of indole in the presence of a catalyst. This reaction typically requires specific conditions, such as high pressure and temperature, to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Isoindole, 2,3,3A,4,5,7A-hexahydro-2-(trifluoroacetyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into more saturated derivatives.
Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a wide range of functionalized isoindole compounds.
Applications De Recherche Scientifique
1H-Isoindole, 2,3,3A,4,5,7A-hexahydro-2-(trifluoroacetyl)- has numerous applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1H-Isoindole, 2,3,3A,4,5,7A-hexahydro-2-(trifluoroacetyl)- involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s reactivity and binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,3A,4,7,7A-Hexahydro-1H-isoindole: A similar compound without the trifluoroacetyl group.
2,3,3A,4,7,7A-Hexahydro-1H-indene: Another related compound with a different ring structure.
2,3,3A,4,7,7A-Hexahydro-1-benzothiophene: A sulfur-containing analog with similar properties
Uniqueness
The presence of the trifluoroacetyl group in 1H-Isoindole, 2,3,3A,4,5,7A-hexahydro-2-(trifluoroacetyl)- imparts unique chemical and biological properties. This group can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable intermediate in various synthetic and research applications.
Propriétés
Numéro CAS |
67547-14-2 |
|---|---|
Formule moléculaire |
C10H12F3NO |
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
1-(1,3,3a,4,5,7a-hexahydroisoindol-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)9(15)14-5-7-3-1-2-4-8(7)6-14/h1,3,7-8H,2,4-6H2 |
Clé InChI |
TWRGGEBFZHEKMV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CN(CC2C=C1)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


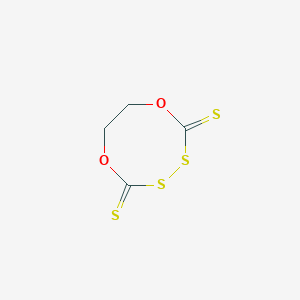
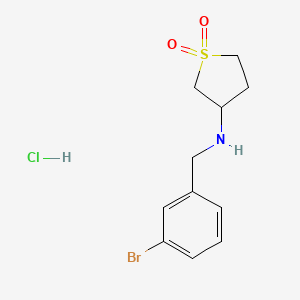
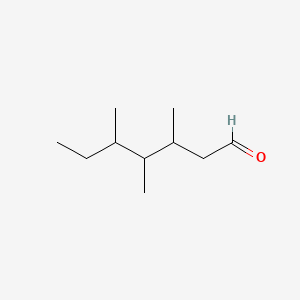
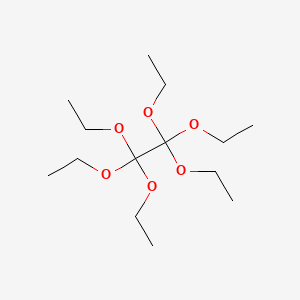
![(3S)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol](/img/structure/B13799815.png)
![1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine](/img/structure/B13799821.png)

![(2S)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13799830.png)


![N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline;oxalic acid](/img/structure/B13799860.png)
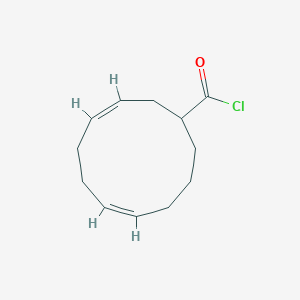

![1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI)](/img/structure/B13799866.png)
